molecular formula C14H12O7 B572662 Planchol E CAS No. 1346137-02-7

Planchol E

Cat. No.: B572662
CAS No.: 1346137-02-7
M. Wt: 292.243
InChI Key: OLEZSRAOQOUXOE-HVEUFLKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Planchol E plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain oxidative enzymes, thereby reducing oxidative stress within cells . Additionally, it can bind to proteins and alter their conformation, which may affect their function and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling . By reducing ROS levels, this compound can prevent oxidative damage to cellular components and maintain cellular homeostasis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and inhibit their activity, thereby preventing the formation of harmful oxidative products . It also interacts with DNA and RNA, potentially affecting gene expression and protein synthesis . Additionally, this compound can modulate the activity of signaling pathways by binding to receptors and other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Degradation products of this compound may also form over time, which could affect its efficacy and safety . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can maintain cellular function and prevent oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and antioxidant defense . It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound may also accumulate in specific cellular compartments, depending on its affinity for certain biomolecules . This distribution pattern can influence its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Chemical Reactions Analysis

Planchol E undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,10R,11R,15R)-4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3/t6-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEZSRAOQOUXOE-HVEUFLKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](CC(=O)O1)[C@@H]3[C@H](O2)C(=O)C4=C(C=C(C=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological activity of Planchol E?

A1: Research indicates that this compound did not exhibit cytotoxic activity against a selection of cancer cell lines []. This suggests that this compound might not be a viable candidate for anti-cancer therapies, at least not through a direct cytotoxic mechanism. Further research is needed to explore other potential biological activities.

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